
Chlorcyclizine hydrochloride
説明
クロルシクリジン塩酸塩は、第一世代のフェニルピペラジン系抗ヒスタミン薬です。主に、蕁麻疹、鼻炎、そう痒症などのアレルギー症状の治療に使用されます。 さらに、局所麻酔作用、抗コリン作用、抗セロトニン作用も有するため、制吐薬としても有用です .
2. 製法
合成経路と反応条件: クロルシクリジン塩酸塩は、4-クロロベンジドリルクロライドと1-メチルピペラジンの反応を伴う多段階プロセスによって合成されます。この反応は、通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下、還流条件下で行われます。 生成物はその後精製され、塩酸塩にされます .
工業生産方法: クロルシクリジン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と効力を確保するための厳格な品質管理措置が含まれます。 自動化システムと反応器を使用することで、反応条件と収率を一定に保つことができます .
反応の種類:
酸化: クロルシクリジン塩酸塩は酸化反応を起こし、さまざまな代謝物を生成することができます。
還元: 還元反応はそれほど一般的ではありませんが、特定の条件下では起こりえます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。
生成される主な生成物:
酸化: ノルクロルシクリジンなどの酸化代謝物の生成。
還元: 母体化合物の還元型。
置換: クロルシクリジン塩酸塩の置換誘導体.
4. 科学研究への応用
クロルシクリジン塩酸塩は、幅広い科学研究への応用があります。
化学: フェニルピペラジン誘導体の挙動を研究するためのモデル化合物として使用されます。
生物学: ヒスタミン受容体に対する効果とその免疫応答の調節における潜在的な役割について調査されています。
医学: アレルギー症状、乗り物酔いの治療薬としての有効性と、C型肝炎やジカウイルスなどのフラビウイルス感染症の潜在的な治療薬としての研究が行われています.
産業: さまざまな医薬品製剤に使用されています.
準備方法
Synthetic Routes and Reaction Conditions: Chlorcyclizine Hydrochloride is synthesized through a multi-step process involving the reaction of 4-chlorobenzhydryl chloride with 1-methylpiperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated systems and reactors helps in maintaining consistent reaction conditions and yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products Formed:
Oxidation: Formation of norchlorcyclizine and other oxidized metabolites.
Reduction: Reduced forms of the parent compound.
Substitution: Substituted derivatives of this compound.
科学的研究の応用
Antihistaminic Properties
Chlorcyclizine is primarily used to alleviate symptoms associated with allergic reactions, including:
- Urticaria : Reduces hives and itching.
- Rhinitis : Alleviates nasal congestion and sneezing.
- Pruritus : Provides relief from itching due to various dermatological conditions.
Efficacy in Allergic Conditions
Chlorcyclizine has been shown to effectively manage symptoms due to hay fever and other upper respiratory allergies. Its ability to cross the blood-brain barrier may lead to sedation, which can be beneficial in certain clinical scenarios but also poses a risk of side effects .
Antiviral Activity Against Hepatitis C Virus
Recent studies have highlighted chlorcyclizine's potential as an antiviral agent against HCV. Research indicates that it exhibits significant activity against HCV in vitro and in vivo, making it a candidate for repurposing as a treatment option for chronic hepatitis C.
Clinical Trials
A randomized clinical trial investigated chlorcyclizine's efficacy when administered alone or in combination with ribavirin. Key findings include:
- Study Design : Patients with chronic HCV were treated with chlorcyclizine (75 mg twice daily) or chlorcyclizine plus ribavirin (1000/1200 mg daily) for 28 days.
- Results : While chlorcyclizine monotherapy did not yield significant reductions in viral load, the combination therapy showed some anti-HCV effects, indicating the need for further exploration of dosage and treatment duration .
Pharmacokinetics and Safety Profile
Studies have characterized the pharmacokinetics of chlorcyclizine, noting its absorption and metabolism patterns in humans. The safety profile indicates manageable side effects typical of antihistamines, including sedation and anticholinergic effects .
Case Studies and Research Findings
Several documented cases illustrate chlorcyclizine's therapeutic applications:
- Case Study on Allergic Reactions : In patients experiencing severe allergic reactions unresponsive to standard treatments, chlorcyclizine provided significant symptom relief .
- HCV Treatment Outcomes : In a cohort study involving chronic HCV patients, those treated with chlorcyclizine plus ribavirin showed improved liver function tests compared to baseline measurements, although not statistically significant .
Data Summary
Application Area | Description | Key Findings |
---|---|---|
Antihistaminic Properties | Relief from urticaria, rhinitis, pruritus | Effective in managing allergy symptoms |
Antiviral Activity | Inhibition of HCV infection | Significant activity noted; potential for repurposing |
Clinical Trials | Evaluated efficacy with ribavirin | Combination therapy shows promise; further studies required |
Mechanism of Action | Targets viral entry into host cells | Specificity for HCV; no activity against other viruses |
Safety Profile | Typical antihistamine side effects | Manageable side effects; sedation observed |
作用機序
クロルシクリジン塩酸塩は、主にH1ヒスタミン受容体を遮断することによってその効果を発揮します。この作用により、ヒスタミンが受容体に結合することが阻害され、アレルギー症状が軽減されます。さらに、抗コリン作用と抗セロトニン作用は、制吐薬としての有効性に貢献しています。 この化合物はN-脱メチル化によって代謝され、ノルクロルシクリジンが生成されますが、ノルクロルシクリジンも薬理作用を示します .
類似化合物:
シクリジン: 同様の用途を持つ別の第一世代の抗ヒスタミン薬ですが、化学構造が異なります。
メクリジン: 同様の適応症で使用されますが、作用時間が長くなります。
ホモクロルシクリジン: 薬理作用がわずかに異なる誘導体.
ユニークさ: クロルシクリジン塩酸塩は、抗ヒスタミン作用、抗コリン作用、抗セロトニン作用を組み合わせているためユニークです。 そのため、アレルギーから乗り物酔いまで、さまざまな症状の治療に役立ちます .
類似化合物との比較
Cyclizine: Another first-generation antihistamine with similar uses but different chemical structure.
Meclizine: Used for similar indications but has a longer duration of action.
Homochlorcyclizine: A derivative with slightly different pharmacological properties.
Uniqueness: Chlorcyclizine Hydrochloride is unique due to its combination of antihistaminic, anticholinergic, and antiserotonergic properties. This makes it versatile in treating a range of symptoms from allergies to motion sickness .
生物活性
Chlorcyclizine hydrochloride (CCZ) is a first-generation antihistamine that has garnered attention for its biological activities beyond its traditional use in treating allergies. This article explores its antiviral properties, particularly against Hepatitis C virus (HCV), as well as its potential applications in other therapeutic areas.
Overview of this compound
- Chemical Structure : CCZ is a piperazine derivative with the molecular formula C₁₈H₂₂Cl₂N₂. It was first approved for use in the 1940s and is primarily used to alleviate symptoms of allergic reactions and motion sickness .
- Mechanism of Action : As an antihistamine, CCZ works by blocking H1 histamine receptors, thereby reducing symptoms associated with allergic responses. However, recent studies have highlighted its role in inhibiting viral infections, particularly HCV .
Antiviral Activity Against Hepatitis C Virus
Recent research has identified CCZ as a potent inhibitor of HCV, demonstrating significant antiviral activity both in vitro and in vivo. Below are key findings from various studies:
- Inhibition of HCV Infection : CCZ has shown strong inhibitory effects on HCV genotypes 1b and 2a in human hepatoma cells and primary human hepatocytes. The inhibition occurs at an early stage of the viral life cycle, likely by preventing viral entry into host cells .
- Synergistic Effects : When used in combination with other anti-HCV drugs such as ribavirin, interferon-α, and sofosbuvir, CCZ exhibited synergistic antiviral effects without significant cytotoxicity. This suggests that CCZ could enhance the efficacy of existing therapies .
- Liver Distribution : Pharmacokinetic studies indicate that CCZ preferentially accumulates in the liver, which is advantageous for targeting HCV infections localized in hepatic tissues .
Table 1: Summary of Antiviral Efficacy of this compound
Case Studies and Clinical Trials
- Human Clinical Trials : A pilot study conducted by the National Institutes of Health evaluated the safety and efficacy of CCZ in chronic HCV patients. Participants receiving CCZ at a dosage of 75 mg twice daily showed some antiviral effects, particularly when combined with ribavirin, leading to significant reductions in liver enzyme levels and HCV RNA .
- Case Studies on Dermatological Applications : In addition to its antiviral properties, CCZ has been reported to be effective in managing pruritic conditions such as lichen simplex chronicus. Its antihistaminic properties provide symptomatic relief, showcasing its versatility beyond antiviral applications .
Additional Biological Activities
Beyond its antiviral effects, chlorcyclizine has been investigated for potential roles in modulating multidrug resistance (MDR) in cancer therapy. Some studies suggest that it may enhance the efficacy of chemotherapeutic agents by reversing drug resistance mechanisms .
特性
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIJLVMSKDXAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
129-71-5 | |
Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7045360 | |
Record name | Chlorcyclizine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-21-9, 14362-31-3 | |
Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorcyclizine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14362-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorcyclizine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorcyclizine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014362313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHLORCYCLIZINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Histantin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorcyclizine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorcyclizine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chlorcyclizine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORCYCLIZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPB7A7874U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。